2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.:
Cat. No.: VC16757537
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O2S |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C17H15N3O2S/c1-11-6-5-7-12(10-11)16-19-20-17(23-16)18-15(21)13-8-3-4-9-14(13)22-2/h3-10H,1-2H3,(H,18,20,21) |
| Standard InChI Key | XHQDKKUOWUUNMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC |
Introduction
2-Methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound featuring a methoxy group, a thiadiazole ring, and a benzamide moiety. These structural components contribute to its chemical properties and biological activities, making it a subject of interest in scientific research, particularly in the field of medicinal chemistry.
Synthesis
The synthesis of 2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a two-step process. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form an acid chloride intermediate. This intermediate then reacts with 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine to form the desired compound. Optimization of reaction conditions, such as temperature and time, is crucial for maximizing yield and purity.
Comparison with Related Compounds
Other compounds in the thiadiazole class, such as 3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, have shown potential therapeutic applications due to their unique structural features. The presence of additional methoxy groups in these compounds can alter their chemical properties and bioactivity profiles compared to 2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | C17H15N3O2S | Methoxy group, thiadiazole ring, benzamide moiety |
| 3,4-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Not specified | Additional methoxy groups, potential therapeutic applications |
Future Research Directions
Further studies are required to explore the full potential of 2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide in medicinal chemistry. This includes in-depth investigations into its biological activities, such as anticancer properties, and the optimization of its synthesis to enhance yield and purity. Additionally, comparative studies with other thiadiazole derivatives could provide insights into the effects of structural variations on bioactivity.
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